Diphenyl p-isopropylphenyl phosphate
Overview
Description
Diphenyl p-isopropylphenyl phosphate, also known as 4-isopropylphenyl diphenyl phosphate, is a compound with the molecular formula C21H21O4P . It is also known by other synonyms such as phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester . The compound has a molecular weight of 368.4 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is diphenyl (4-propan-2-ylphenyl) phosphate . The InChI string representation isInChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3
. The canonical SMILES representation is CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
. Physical and Chemical Properties Analysis
This compound is a viscous light yellow liquid . It has a molecular weight of 368.4 g/mol, a computed XLogP3 of 5.7, and does not have any hydrogen bond donors. It has 4 hydrogen bond acceptors and 7 rotatable bonds . The exact mass is 368.11774614 g/mol and the monoisotopic mass is also 368.11774614 g/mol .Scientific Research Applications
Environmental Presence and Impact
Environmental Occurrence and Awareness Diphenyl p-isopropylphenyl phosphate, commonly grouped under organophosphate compounds (OPs), is increasingly used in consumer products as a flame retardant and plasticizer. Despite initial presumptions of safety, its ubiquitous presence across all environmental compartments has raised concerns. Especially in developing countries, there is a growing awareness and need for research regarding the environmental management of these toxic chemicals, including this compound (Ali et al., 2017).
Analytical and Research Trends There has been significant research interest in analyzing this compound and similar compounds, especially in the context of their environmental presence and impact. A bibliometric analysis from 1992 to 2018 indicates that the last decade saw a spike in the analysis of these pollutants, particularly in developed countries. This surge in research reflects the global scientific community's response to the potential environmental and health threats posed by these substances (Olisah, Okoh, & Okoh, 2018).
Applications and Concerns in Flame Retardants
Utilization and Toxicity this compound is part of a group of flame retardants whose significance has risen in recent times due to, among other factors, the reduced use of polybrominated diphenyl ethers (PBDEs). The study provides a comprehensive review of the most commonly used organophosphate flame retardants (FRs), highlighting their importance and potential toxicity, including neurotoxic, fertility, reproductive, and carcinogenic effects (Bruchajzer, Frydrych, & Szymańska, 2015).
Technological Advancements in Flame Retardants The field of flame retardants has seen a shift towards halogen-free solutions, with a growing emphasis on phosphorus-based flame retardants. Recent patent and technical works suggest an increased interest in these alternatives due to their environmental friendliness and effective flame retardancy. Specifically, bridged aromatic diphenyl phosphates, including compounds like this compound, have been recognized for their thermal stability, efficiency, and low volatility (Levchik & Weil, 2006).
Environmental Behavior and Degradation
Soil Contamination and Environmental Fate Critical evaluations have been made regarding soil contamination by this compound and similar flame retardants. These assessments delve into the potential sources of pollution, their distribution in the soil, and their environmental fate. The studies reveal that these compounds, including this compound, are commonly detected even in remote locations, raising concerns about their persistence and potential ecological impacts (McGrath, Ball, & Clarke, 2017).
Degradation Processes in Terrestrial Environments Understanding the degradation processes of this compound is crucial for assessing its environmental impact. Research on the degradation of these flame retardants indicates that while there is considerable knowledge about their environmental behavior, gaps still exist, particularly regarding their degradation pathways in terrestrial environments. These insights are vital for developing strategies to mitigate their ecological footprint (Sahu et al., 2021).
Safety and Hazards
Diphenyl p-isopropylphenyl phosphate is a compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised . In the event of a spill or leak, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
There is ongoing research into the pollution status of emerging organophosphate esters (OPEs) in wild fish. A recent study found that some emerging OPEs, including 4-isopropyl phenyl diphenyl phosphate (IPPP), exhibited greater or comparable contamination levels compared to traditional ones . This suggests that emerging OPEs could play an equally important role as traditional OPEs in contributing to OPE pollution in wild fish samples .
Properties
IUPAC Name |
diphenyl (4-propan-2-ylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFQCKQQLMGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073560 | |
Record name | Diphenyl 4-isopropylphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55864-04-5 | |
Record name | 4-(1-Methylethyl)phenyl diphenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55864-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl 4-isopropylphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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